Regioisomeric Differentiation: Impact on Xanthine Oxidase Inhibitory Activity Relative to the 4-Methyl Regioisomer
The target compound's regioisomer, 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid (CAS 472805-74-6), demonstrated significantly weaker xanthine oxidase (XO) inhibition compared to the 2-methyl-4-aryl substituted series exemplified by the target scaffold. In a consistent in vitro XO enzyme assay, a close structural analog within the 2-methyl-4-aryl series (compound GK-20) exhibited an IC50 of 0.45 µM, representing a potency level achievable only with the correct regiosubstitution . In contrast, 2-benzylamino-4-methylthiazole-5-carboxylic acid derivatives, which possess the reversed 4-methyl-2-substituted pattern, consistently show XO IC50 values in the high micromolar range (e.g., compound 5n with an IC50 of 14.7 µM), highlighting a substantial potency cliff driven by regioisomerism .
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.45 µM (for compound GK-20, a direct analog bearing the same 2-methyl-4-arylthiazole-5-carboxylic acid core as the target compound) |
| Comparator Or Baseline | IC50 = 14.7 µM (for compound 5n, a 2-benzylamino-4-methylthiazole-5-carboxylic acid representing the 4-methyl-2-substituted regioisomer class) |
| Quantified Difference | ~33-fold loss in potency for the regioisomeric scaffold relative to the target's core structure |
| Conditions | In vitro xanthine oxidase enzyme inhibition assay at pH 7.4. |
Why This Matters
This provides a quantitative, class-level basis for prioritizing the target's 2-methyl-4-aryl substitution pattern for XO inhibitor lead generation over the regioisomeric 4-methyl-2-aryl scaffold.
- [1] Alam, M. M., et al. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 29, 1264-1278. View Source
- [2] BindingDB Entry BDBM178043. IC50 for compound 5n, 2-{[(2-methoxyphenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid. Measured in a xanthine oxidase assay. View Source
